molecular formula C15H23NO3S B256390 N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide

N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide

Numéro de catalogue B256390
Poids moléculaire: 297.4 g/mol
Clé InChI: DLFFQRINJBQMCI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are important mediators of inflammation and pain. NS-398 has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and cardiovascular disease.

Mécanisme D'action

N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide selectively inhibits COX-2, which is responsible for the production of prostaglandins in response to inflammation and injury. By inhibiting COX-2, N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has been shown to reduce oxidative stress, inhibit angiogenesis, and modulate the immune response.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide is its selectivity for COX-2, which reduces the risk of side effects associated with non-selective COX inhibitors. Another advantage is its ability to enhance the effectiveness of chemotherapy drugs and radiation therapy in cancer treatment.
One limitation of N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide is its limited bioavailability, which can make it difficult to achieve therapeutic concentrations in vivo. Another limitation is its potential for off-target effects, which can interfere with other biological processes.

Orientations Futures

There are a number of future directions for research on N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide. One area of interest is the development of more potent and selective COX-2 inhibitors. Another area of interest is the identification of biomarkers that can predict response to N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide in cancer patients. Additionally, there is interest in exploring the potential of N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide in combination with other drugs for the treatment of cancer and other diseases.

Méthodes De Synthèse

N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 3-ethyl-4-methoxybenzenesulfonyl chloride with cyclohexylamine, followed by the addition of a methyl group to the benzene ring using a Friedel-Crafts reaction. The final step involves the conversion of the sulfonyl group to a sulfonamide using ammonia.

Applications De Recherche Scientifique

N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has been extensively studied for its potential use in the treatment of cancer, inflammation, and cardiovascular disease. In cancer research, N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has also been shown to enhance the effectiveness of chemotherapy drugs and radiation therapy.
In inflammation research, N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has been shown to reduce inflammation in animal models of arthritis, colitis, and asthma. N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines.
In cardiovascular research, N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has been shown to reduce the formation of atherosclerotic plaques in animal models of atherosclerosis. N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has also been shown to reduce blood pressure and improve endothelial function.

Propriétés

Nom du produit

N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide

Formule moléculaire

C15H23NO3S

Poids moléculaire

297.4 g/mol

Nom IUPAC

N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide

InChI

InChI=1S/C15H23NO3S/c1-3-12-11-14(9-10-15(12)19-2)20(17,18)16-13-7-5-4-6-8-13/h9-11,13,16H,3-8H2,1-2H3

Clé InChI

DLFFQRINJBQMCI-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OC

SMILES canonique

CCC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.